molecular formula C8H9F9O2S B12622753 2-(3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfinyl)ethan-1-ol CAS No. 917966-97-3

2-(3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfinyl)ethan-1-ol

Katalognummer: B12622753
CAS-Nummer: 917966-97-3
Molekulargewicht: 340.21 g/mol
InChI-Schlüssel: XBIGHPJVWBVBPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfinyl)ethan-1-ol is a fluorinated organic compound. It is characterized by the presence of a sulfinyl group attached to a nonafluorohexane chain, making it highly fluorinated. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, which make it valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfinyl)ethan-1-ol typically involves the reaction of nonafluorohexane with a sulfinylating agent under controlled conditions. One common method is the reaction of nonafluorohexane with sulfinyl chloride in the presence of a base, such as triethylamine, to form the sulfinylated product. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfinyl)ethan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The fluorinated chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted fluorinated compounds.

Wissenschaftliche Forschungsanwendungen

2-(3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfinyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a building block for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of specialty polymers, surfactants, and coatings due to its unique chemical properties.

Wirkmechanismus

The mechanism by which 2-(3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfinyl)ethan-1-ol exerts its effects is primarily through its interaction with molecular targets via its sulfinyl and fluorinated groups. These interactions can influence the reactivity and stability of the compound in various chemical and biological environments. The fluorinated chain provides hydrophobic interactions, while the sulfinyl group can participate in hydrogen bonding and other polar interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-(3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfinyl)ethan-1-ol apart from similar compounds is its specific combination of a sulfinyl group with a highly fluorinated chain. This unique structure imparts exceptional thermal stability and resistance to chemical reactions, making it particularly valuable in applications requiring robust and inert materials.

Eigenschaften

CAS-Nummer

917966-97-3

Molekularformel

C8H9F9O2S

Molekulargewicht

340.21 g/mol

IUPAC-Name

2-(3,3,4,4,5,5,6,6,6-nonafluorohexylsulfinyl)ethanol

InChI

InChI=1S/C8H9F9O2S/c9-5(10,1-3-20(19)4-2-18)6(11,12)7(13,14)8(15,16)17/h18H,1-4H2

InChI-Schlüssel

XBIGHPJVWBVBPS-UHFFFAOYSA-N

Kanonische SMILES

C(CS(=O)CCO)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.